2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide
Description
2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide is a brominated thiophene derivative featuring a cyclopentylamino-acetamide core. The bromine atom at the 3-position of the thiophene ring enhances electrophilic reactivity and may improve binding affinity to biological targets .
Properties
Molecular Formula |
C12H17BrN2OS |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methyl-cyclopentylamino]acetamide |
InChI |
InChI=1S/C12H17BrN2OS/c13-10-5-6-17-11(10)7-15(8-12(14)16)9-3-1-2-4-9/h5-6,9H,1-4,7-8H2,(H2,14,16) |
InChI Key |
PPQJQSFUTVVVES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC2=C(C=CS2)Br)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formation of the Amino Intermediate: 3-Bromothiophene is reacted with cyclopentylamine to form the intermediate 3-bromothiophen-2-ylmethylcyclopentylamine.
Acetamide Formation: The intermediate is then reacted with chloroacetamide under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Amide Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: Cyclopentylamine and acetic acid
Scientific Research Applications
2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the thiophene ring may play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Insights :
- Bromine Position : The 3-bromothiophene in the target compound contrasts with 5-bromothiophene derivatives (e.g., ), where bromine placement alters electronic effects and steric interactions with biological targets. Para-substituted bromine in benzoyl analogs (e.g., ) exhibits weaker π-π stacking compared to meta-substituted variants.
- Cyclopentyl vs.
Key Insights :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve hydrophobic interactions in enzyme binding pockets compared to chlorine (e.g., 3-bromo analogs show 2x higher affinity than 3-chloro variants ).
- Cyclopentyl Contribution : The cyclopentyl group in the target compound may reduce off-target effects compared to simpler alkyl chains (e.g., methyl or ethyl groups in ), as observed in receptor binding assays .
Key Insights :
- The target compound’s synthesis is complicated by steric hindrance during the cyclopentylamine coupling step, leading to lower yields compared to less bulky analogs (e.g., ).
- Multi-step protocols (e.g., ) are often required to introduce the acetamide group without side reactions.
Biological Activity
The compound 2-(((3-Bromothiophen-2-yl)methyl)(cyclopentyl)amino)acetamide is a derivative of bromothiophene, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . This compound features a bromothiophene moiety attached to a cyclopentyl group through an amine linkage, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing bromothiophene exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation in cellular models. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The presence of the bromothiophene group may interfere with specific enzymatic pathways, leading to reduced cell viability in cancer cells.
- Cell Signaling Modulation : The compound may modulate key signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.
- Membrane Interaction : The lipophilic nature of the cyclopentyl group enhances membrane permeability, facilitating the compound's entry into cells and subsequent biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related bromothiophene derivatives, providing insights into the potential efficacy of this compound.
- Antimicrobial Activity : A study found that compounds with similar structures displayed significant antimicrobial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Anticancer Properties : In vitro assays demonstrated that derivatives of bromothiophene could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were reported between 5 to 15 µM .
- Anti-inflammatory Effects : Research indicated that certain bromothiophene derivatives could significantly reduce pro-inflammatory cytokine production in macrophage models, suggesting a potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
